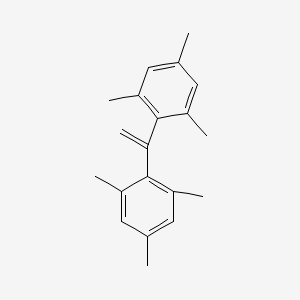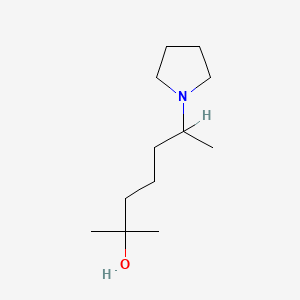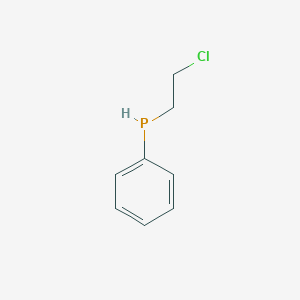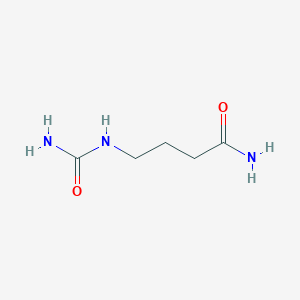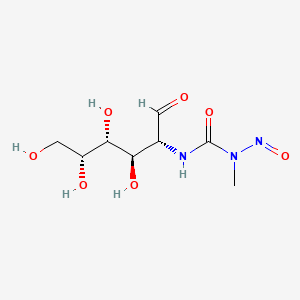
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane is an organic compound with the molecular formula C10H20O4 It is a member of the tetroxane family, which are cyclic peroxides These compounds are characterized by a six-membered ring containing four oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane typically involves the reaction of ethyl-substituted ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxirane intermediate, which subsequently undergoes cyclization to form the tetroxane ring. The reaction conditions often include low temperatures and controlled pH to ensure the stability of the peroxide intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of stabilizers and inhibitors is crucial to prevent decomposition of the peroxide compounds during production. Advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or ketones.
Substitution: Substitution reactions can occur at the ethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Alcohols and ketones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxide chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components. The compound’s peroxide bonds are key to its reactivity, allowing it to participate in redox reactions and release oxygen.
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Similar structure but with methyl groups instead of ethyl groups.
Acetone diperoxide: A well-known cyclic peroxide with similar reactivity.
Diacetone peroxide: Another cyclic peroxide with comparable properties.
Uniqueness
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane is unique due to its ethyl substituents, which can influence its physical and chemical properties. The presence of ethyl groups can affect the compound’s solubility, stability, and reactivity compared to its methyl-substituted counterparts.
Properties
CAS No. |
33785-99-8 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3,3,6,6-tetraethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C10H20O4/c1-5-9(6-2)11-13-10(7-3,8-4)14-12-9/h5-8H2,1-4H3 |
InChI Key |
VGCWOVJYNWNYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OOC(OO1)(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


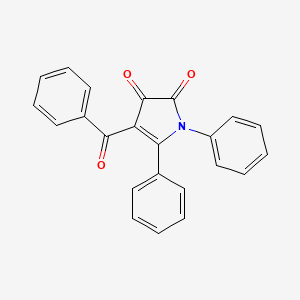
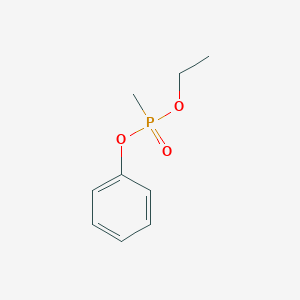
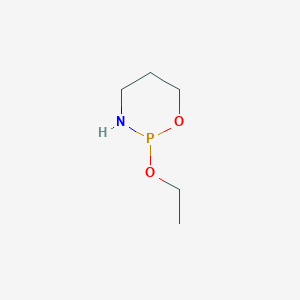
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

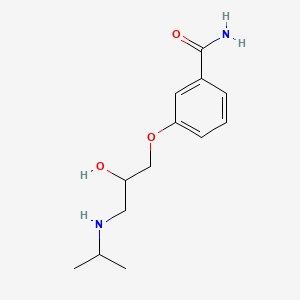
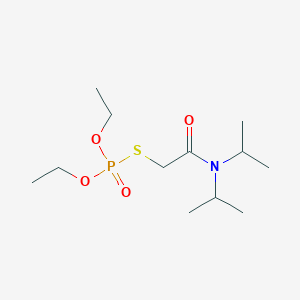
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

